2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-9-10-21(33-3)20(13-17)27-22(30)15-29-14-19(18-7-5-4-6-8-18)23-24(29)25(31)28(16-26-23)11-12-32-2/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQKVQSERBELIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule notable for its unique structural features, including a pyrrolo[3,2-d]pyrimidine core. This structure suggests potential biological activities that could be leveraged in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
The molecular formula of this compound is , with a molecular weight of approximately 446.5 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1251552-16-5 |
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study conducted by Walid Fayad et al. highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that this compound may also possess similar efficacy against cancer cells .
The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. The presence of substituents like methoxy and methyl groups may enhance its binding affinity and selectivity towards these targets.
Case Studies and Research Findings
- Antitumor Activity : In a comparative study on pyrido[2,3-d]pyrimidine derivatives, compounds structurally related to our compound demonstrated promising antitumor activity by inhibiting key enzymes involved in cancer metabolism .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications at the pyrrolo and acetamide positions can significantly impact biological activity. For instance, electron-withdrawing groups have been linked to enhanced anticancer effects .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The structural characteristics of this compound suggest that it may act as an inhibitor of specific kinases involved in cancer progression. For instance, pyrrolopyrimidine derivatives have been documented to exhibit potent inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways associated with cancer growth and metastasis .
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Anti-inflammatory Properties :
- Compounds with similar structural motifs have been explored for their anti-inflammatory effects. The ability to modulate inflammatory responses makes this compound a candidate for developing therapeutics aimed at treating conditions like rheumatoid arthritis or other inflammatory diseases.
- Drug Design and Development :
Case Study 1: Inhibition of Protein Kinases
A study focusing on pyrrolopyrimidine derivatives demonstrated that modifications to the core structure could lead to enhanced potency against specific kinases such as Lck and Limk. This suggests that similar modifications to the target compound could yield promising anticancer agents .
Case Study 2: Synthesis and Characterization
Research has shown various synthetic pathways for creating pyrrolopyrimidine derivatives. For instance, a multi-step synthesis involving coupling reactions has been employed to produce compounds with high purity and yield, paving the way for further biological testing .
Potential Side Effects and Toxicity
As with any new therapeutic agent, understanding the toxicity profile is crucial. Preliminary studies on related compounds indicate that while they may exhibit desirable biological activities, careful evaluation of their toxicity is necessary to ensure patient safety during clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
